molecular formula C10H11F B1323609 4-(3-Fluorophenyl)-1-butene CAS No. 2248-12-6

4-(3-Fluorophenyl)-1-butene

Cat. No.: B1323609
CAS No.: 2248-12-6
M. Wt: 150.19 g/mol
InChI Key: UMKWOKGXBVXLTN-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-1-butene is an organic compound characterized by a butene chain substituted with a fluorophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(3-Fluorophenyl)-1-butene involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated precursor. For instance, 3-fluorophenylboronic acid can be coupled with 4-bromo-1-butene under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve distillation or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-1-butene can undergo various chemical reactions, including:

    Oxidation: The double bond in the butene chain can be oxidized to form epoxides or diols.

    Reduction: The compound can be hydrogenated to form 4-(3-Fluorophenyl)butane.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: 4-(3-Fluorophenyl)butane.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-(3-Fluorophenyl)-1-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-1-butene depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its fluorophenyl group can interact with specific molecular targets, potentially affecting enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-1-butene: Similar structure but with the fluorine atom on the para position.

    4-(3-Chlorophenyl)-1-butene: Chlorine substituent instead of fluorine.

    4-(3-Methylphenyl)-1-butene: Methyl group instead of fluorine.

Uniqueness

4-(3-Fluorophenyl)-1-butene is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

1-but-3-enyl-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F/c1-2-3-5-9-6-4-7-10(11)8-9/h2,4,6-8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKWOKGXBVXLTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641168
Record name 1-(But-3-en-1-yl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248-12-6
Record name 1-(But-3-en-1-yl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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